Quinpirole Hydrochloride is a synthetic compound classified as a dopamine agonist. Specifically, it exhibits high selectivity for the dopamine D2 receptor subtype. It serves as a valuable tool in scientific research, particularly in neuroscience and pharmacology, to investigate the roles of dopamine D2 receptors in various physiological and pathological processes. [, , , , , , , , , , , , , ]
Compound Description: This compound serves as a crucial intermediate in synthesizing quinpirole hydrochloride [].
Relevance: This compound is a direct precursor to quinpirole hydrochloride, highlighting a key step in its chemical synthesis [].
Apomorphine
Compound Description: Apomorphine is a dopamine agonist that activates both D1 and D2 receptors. Research demonstrates its ability to induce rotations in animal models of Parkinson's disease, similar to quinpirole hydrochloride [, ]. It also exhibits analgesic effects, which are attenuated by D1 receptor agonists, including SKF-38393 [].
SK&F 38393
Compound Description: This compound is a selective dopamine D1 receptor agonist. Studies reveal its rotation-inducing effects in Parkinson's disease models and its ability to attenuate the analgesic effects of l-tetrahydropalmatine and electroacupuncture, similar to apomorphine [, , ].
Relevance: While quinpirole hydrochloride primarily acts on D2 receptors, SK&F 38393 targets D1 receptors, highlighting the distinct roles of these receptor subtypes in motor control and analgesia [, ].
Compound Description: B-HT 920 is another dopamine D2 agonist, known for its influence on dopamine release and uptake, similar to quinpirole hydrochloride [].
Relevance: This compound shares the D2 receptor agonism with quinpirole hydrochloride, further supporting the importance of this receptor subtype in modulating dopamine activity [].
Compound Description: 7-OH-DPAT functions as a dopamine D3 receptor agonist. Research shows its impact on dopamine release inhibition, particularly in brain regions rich in D3 receptors [].
Relevance: While quinpirole hydrochloride displays higher affinity for D2 receptors, 7-OH-DPAT's preference for D3 receptors underscores the distinct pharmacological profiles and potential therapeutic applications of these agonists [].
Compound Description: Similar to 7-OH-DPAT, (+)-PD 128907 acts as a dopamine D3 receptor agonist, impacting dopamine release, particularly in specific brain regions [].
Relevance: (+)-PD 128907's action reinforces the role of D3 receptors in dopamine regulation, contrasting with the primary D2 activity of quinpirole hydrochloride [].
Sulpiride
Compound Description: Sulpiride acts as a dopamine D2 receptor antagonist. Studies demonstrate its ability to reverse the effects of D2 agonists, highlighting its opposing pharmacological action [].
Relevance: Sulpiride's antagonism towards D2 receptors directly contrasts with the agonistic action of quinpirole hydrochloride, providing further insights into the functionality of D2 receptors [].
Nafadotride
Compound Description: Nafadotride is a dopamine D3 receptor antagonist. Research shows its capacity to counteract the effects of D3 agonists [].
Relevance: As an antagonist at D3 receptors, nafadotride provides a contrasting perspective on dopamine modulation compared to the D2 agonism of quinpirole hydrochloride, highlighting the distinct roles of these receptor subtypes [].
Fenoldopam
Compound Description: Fenoldopam functions as a dopamine D1 receptor agonist that acts specifically on peripheral receptors. Studies highlight its effect on sensory nerve firing [].
Relevance: Fenoldopam's specific action on peripheral D1 receptors differentiates it from the central action of quinpirole hydrochloride, providing insights into the diverse roles of dopamine receptors in different bodily systems [].
Compound Description: A68930 hydrochloride serves as a dopamine D1 receptor agonist. Research indicates its effect on sensory nerve firing, similar to fenoldopam [].
Relevance: A68930 hydrochloride, along with fenoldopam, emphasizes the involvement of D1 receptors in sensory processing, a distinct effect compared to the motor-related effects primarily associated with quinpirole hydrochloride [].
Dihydrexidine
Compound Description: Dihydrexidine acts as a dopamine D1 receptor agonist. Studies demonstrate its influence on sensory nerve firing, similar to fenoldopam and A68930 hydrochloride [].
Relevance: Dihydrexidine reinforces the role of D1 receptors in sensory modulation, further highlighting the diverse functions of dopamine receptors compared to the primarily motor-related effects of quinpirole hydrochloride [].
Eticlopride hydrochloride
Compound Description: Eticlopride hydrochloride is a dopamine D2 receptor antagonist known for its influence on sensory nerve firing [].
Relevance: Eticlopride hydrochloride's D2 receptor antagonism provides a contrasting perspective to the agonism of quinpirole hydrochloride, highlighting the potential role of D2 receptors in sensory processing [].
Remoxipride hydrochloride
Compound Description: Remoxipride hydrochloride acts as a dopamine D2 receptor antagonist, influencing sensory nerve firing, similar to eticlopride hydrochloride [].
Relevance: Remoxipride hydrochloride further supports the involvement of D2 receptors in sensory modulation, contrasting with the primary motor effects associated with quinpirole hydrochloride [].
l-Tetrahydropalmatine (l-THP)
Compound Description: l-THP is a dopamine receptor antagonist with analgesic properties. Studies reveal that its analgesic effects can be attenuated by D1 receptor agonists and enhanced by D2 agonists [, ].
Relevance: l-THP's interaction with both D1 and D2 receptors and its analgesic properties provide a contrasting context to the motor-related effects of quinpirole hydrochloride, suggesting a complex interplay between dopamine receptors and pain modulation [, ].
Classification
(-)-Quinpirole hydrochloride falls under the category of small organic molecules and is classified as a dopamine D2 receptor agonist. It exhibits varying affinities for other dopamine receptors: Ki values are approximately 4.8 nM for D2 receptors, ~24 nM for D3 receptors, ~30 nM for D4 receptors, and 1900 nM for D1 receptors. This selectivity makes it a valuable tool in neuropharmacological research.
Synthesis Analysis
The synthesis of (-)-Quinpirole hydrochloride involves several steps typically starting from commercially available precursors. The compound can be synthesized through the following general method:
Formation of Pyrazole Ring: The synthesis begins with the formation of a pyrazole ring through the reaction of hydrazine with appropriate carbonyl compounds.
Cyclization: Subsequent cyclization reactions lead to the formation of the quinoline structure.
Alkylation: The introduction of the propyl group is achieved through alkylation reactions.
Hydrochloride Salt Formation: Finally, the hydrochloride salt is formed by reacting the free base with hydrochloric acid.
Molecular Structure Analysis
The molecular formula of (-)-Quinpirole hydrochloride is C13H22ClN3, with a molecular weight of 255.79 g/mol. Its structure features a complex arrangement that includes:
Pyrazoloquinoline Framework: A bicyclic structure that contributes to its biological activity.
Chiral Centers: The presence of chiral centers in the molecule makes its stereochemistry crucial for its pharmacological effects.
The InChI key for (-)-Quinpirole hydrochloride is HJHVRVJTYPKTHX-HTMVYDOJSA-N, indicating its unique structural characteristics that can be analyzed using various computational chemistry tools to predict its behavior in biological systems.
Chemical Reactions Analysis
(-)-Quinpirole hydrochloride participates in several chemical reactions relevant to its pharmacological activity:
Receptor Binding: It binds selectively to dopamine D2-like receptors, affecting neuronal excitability.
Agonistic Activity: The compound acts as an agonist, leading to downstream signaling pathways that modulate neurotransmitter release.
Metabolism: In vivo studies indicate that (-)-Quinpirole undergoes metabolic transformations primarily in the liver, where it may be conjugated or oxidized.
These reactions are crucial for understanding how (-)-Quinpirole functions within biological systems and its potential therapeutic applications.
Mechanism of Action
The mechanism of action of (-)-Quinpirole hydrochloride primarily involves its interaction with dopamine D2-like receptors:
Upon binding to these receptors, (-)-Quinpirole activates intracellular signaling pathways that lead to reduced neuronal excitability.
This activation has been shown to impair learning tasks in animal models, indicating its role in modulating cognitive functions related to dopaminergic signaling.
Notably, studies have demonstrated that doses as low as 0.25 mg/kg can significantly affect learning rates from negative feedback without impairing positive feedback learning.
This dual effect on learning tasks underscores the complexity of dopamine signaling and its implications for behavioral outcomes.
Physical and Chemical Properties Analysis
The physical properties of (-)-Quinpirole hydrochloride include:
Appearance: Typically presented as a white to off-white powder.
Solubility: Soluble in dimethyl sulfoxide (DMSO) at concentrations up to 25 mM and in water at concentrations up to 100 mM.
Storage Conditions: Recommended storage at -20°C under desiccated conditions to maintain stability.
These properties are essential for laboratory handling and formulation into experimental designs.
Applications
(-)-Quinpirole hydrochloride has several scientific applications:
Neuroscience Research: Used extensively in studies investigating dopaminergic signaling pathways and their effects on behavior and cognition.
Pharmacology: Serves as a tool compound for testing hypotheses related to dopamine receptor function and drug interactions.
Modeling Neurological Disorders: Employed in animal models to simulate conditions such as schizophrenia and Parkinson's disease, providing insights into potential therapeutic strategies.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Quinpirole is a pyrazoloquinoline that is (4aR,8aR)-4,4a,5,6,7,8,8a,9-octahydro-1H-pyrazolo[3,4-g]quinoline substituted by a propyl group at position 5. It acts as a dopamine agonist. It has a role as a dopamine agonist. A dopamine D2/D3 receptor agonist.
SB 242084(cas 181632-25-7) is a 5-HT2C receptor antagonist(pKi=9.0) that displays 158- and 100-fold selectivity over 5-HT2A and 5-HT2B receptors respectively. In studies of 5-HT-stimulated phosphatidylinositol hydrolysis using SH-SY5Y cells stably expressing the cloned human 5-HT2C receptor, SB 242084 acted as an antagonist with a pKb of 9.3, which closely resembled its corresponding receptor binding affinity .
PIM447 is a pan-Pim kinase inhibitor (Kis = 6, 18, and 9 pM for Pim-1, Pim-2, and Pim-3, respectively). It is selective for Pim kinases over a panel of 383 non-mutant kinases at 1 µM. PIM447 inhibits cell growth in a panel of 26 acute myeloid leukemia (AML) cell lines (GI50s = 0.01-8.66 µM). In vivo, PIM447 (30 and 100 mg/kg) reduces tumor growth and phosphorylation of the Pim kinase target pS6RP in a KG-1 AML mouse xenograft model. It also reduces the tumor burden and prevents tumor-associated bone loss in a mouse model of bone marrow-disseminated human multiple myeloma. LGH447 Hydrochloride is Potent and specific pan-PIM inhibitor, inhibiting proliferation of several AML cell lines, showing dual antitumoral and bone antiresorptive effects. LGH447 Hydrochloride is also know as PIM447, PIM447 is a novel pan-PIM kinase inhibitor with Ki values of 6 pM, 18 pM, 9 pM for PIM1, PIM2, PIM3 respectively. It also inhibits GSK3β, PKN1, and PKCτ, but at a significantly lower potency with IC50 between 1 and 5 μM (>105-fold differential relative to the Ki on PIMs).
Anamorelin Hydrochloride is the orally bioavailable hydrochloride salt of a synthetic, small-molecule ghrelin mimetic with appetite-stimulating and anabolic activities. Anamorelin binds to and stimulates the growth hormone secretagogue receptor (GHSR) centrally, thereby mimicking the appetite-stimulating and growth hormone-releasing effects of grhelin. Stimulation of GHSR may also reduce the production of the pro-inflammatory cytokines TNF-alpha and interleukin-6, which may play a direct role in cancer-related loss of appetite.
FTI-277 Hcl is an inhibitor of farnesyl transferase (FTase); a highly potent Ras CAAX peptidomimetic which antagonizes both H- and K-Ras oncogenic signaling.IC50 value:Target: FTase inhibitorin vitro: Treatment with FTI-277 (20 microM) for 48 h prior to irradiation led to a significant decrease in survival of radioresistant cells expressing the 24-kDa isoform (HeLa 3A) but had no effect on the survival of control cells (HeLa PINA). The radiosensitizing effect of FTI-277 is accompanied by a stimulation of postmitotic cell death in HeLa 3A cells and by a reduction in G(2)/M-phase arrest in both cell types [1]. Treatment of PC-3 cells with GGTI-298 and FTI-277 inhibited migration and invasion in a time- and dose-dependent manner [3].in vivo: FTI-277 treatment prevented increased PTP-1B and PTEN protein expression in burned mice as compared with vehicle alone. In contrast, FTI-277 did not significantly alter protein expression of PTP-1B and PTEN in sham-burned mice [2].
SGC2085 is a Potent and Selective Coactivator Associated Arginine Methyltransferase 1 (CARM1) Inhibitor with an IC50 of 50 nM and more than undred-fold selectivity over other PRMTs. CARM1 is an important positive modulator of Wnt/β-catenin transcription and neoplastic transformation in colorectal cancer as well as a critical factor in estrogen-stimulated breast cancer growth, and its depletion results in decreased proliferation of myeloid leukemia cells in vivo.
Novel caged-GABA compound that uses a ruthenium complex as photosensor. Can be excited with visible wavelengths, providing greater tissue penetration, less photo-toxicity, and faster photorelease kinetics than other UV light-sensitive caged compounds. Can be used for GABA receptor mapping, and optical silencing of neuronal firing. Ruthenium-bipyridine-triphenylphosphine caged GABA that is excited by visible wavelengths. Provides greater tissue penetration, less phototoxicity, faster photorelease kinetics and better spatial resolution than UV light-sensitive caged compounds. Produces GABA receptor-mediated currents in pyramidal neurons in vitro and displays no effect on endogenous GABAergic or glutamatergic transmission at concentrations effective for uncaging.
DNA-dependent Protein Kinase Inhibitor VX-984 is an ATP-competitive inhibitor of the catalytic subunit of DNA-dependent protein kinase (DNA-PK), with potential sensitizing and enhancing activities for both chemo- and radiotherapies. Upon administration, DNA-PK inhibitor VX-984 binds to and inhibits the catalytic subunit of DNA-PK, thereby interfering with the non-homologous end joining (NHEJ) process and preventing repair of DNA double strand breaks (DSBs) caused by ionizing radiation or chemotherapeutic treatment. This increases chemo- and radiotherapy cytotoxicity and leads to enhanced tumor cell death. The enhanced ability of tumor cells to repair DSBs plays a major role in the resistance of tumor cells to chemo- and radiotherapy; DNA-PK plays a key role in the NHEJ pathway and DSB repair.